1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
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Overview
Description
1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a synthetic organic compound with the molecular formula C18H22N2O3 It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a urea moiety
Scientific Research Applications
1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Future Directions
The future directions for research on “1-Benzyl-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse biological activities of similar compounds , it may also be of interest to investigate its potential applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea typically involves the reaction of benzylamine with 2-methoxy-2-(2-methoxyphenyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The choice of solvents and reaction conditions may be optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of brominated or nitrated benzyl derivatives.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea can be compared with other similar compounds, such as:
- 1-Benzyl-3-(2-methoxyphenyl)urea
- 1-Benzyl-3-(2-ethoxyphenyl)urea
- 1-Benzyl-3-(2-methylphenyl)urea
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the chemical reactivity and biological activity of these compounds, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-benzyl-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-22-16-11-7-6-10-15(16)17(23-2)13-20-18(21)19-12-14-8-4-3-5-9-14/h3-11,17H,12-13H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGLSZQPKUVBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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